molecular formula C21H28ClN B122372 Pramiverin hydrochloride CAS No. 14334-41-9

Pramiverin hydrochloride

Cat. No. B122372
CAS RN: 14334-41-9
M. Wt: 329.9 g/mol
InChI Key: BMBNXHMQMNPCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramiverin hydrochloride, also known as CI-879, is a compound that has been identified as a potential cognition activator. This substance falls within the category of nootropic agents, which are known to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. The synthesis of this compound involves a multi-step chemical process that results in the formation of a hydrochloride salt form of the base compound .

Synthesis Analysis

The synthesis of this compound is a complex process that begins with the conversion of bromoacetic-2-14C acid into its ethyl ester. This ester then reacts with sodium 2-pyrrolidinone to yield ethyl 2-oxo-1-pyrrolidineacetate-α-14C acid. The subsequent treatment of this intermediate with N,N-bis(1-methylethyl)-1,2-ethanediamine gives rise to the pramiverin free base. Finally, this base is converted into the hydrochloride salt, which is the form suitable for potential clinical use as a cognition activator .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam structure. This ring is substituted with an oxo group and an acetamide group, which is further modified with a bis(1-methylethyl)aminoethyl chain. The hydrochloride salt form is derived from the free base of pramiverin, indicating the presence of a hydrochloride group that enhances the compound's solubility and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are indicative of the compound's reactivity and functional group transformations. Starting from bromoacetic acid, the reactions proceed through esterification, nucleophilic substitution, and amine alkylation steps. Each of these steps is crucial for the introduction of the necessary functional groups and the formation of the final compound. The synthesis process demonstrates the compound's ability to undergo various chemical transformations to achieve the desired molecular structure .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided data, it can be inferred that the compound's hydrochloride salt form would exhibit properties typical of similar compounds. These properties may include improved water solubility compared to the free base, which is advantageous for drug formulation and administration. The presence of the hydrochloride group also suggests that the compound would exhibit ionic characteristics, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile .

Scientific Research Applications

Cholinolytic and Spasmolytic Action

Pramiverin hydrochloride, known as pramiverine (4,4-diphenyl-N-isopropyl-cyclohexylamine hydrochloride), exhibits strong anticholinergic and spasmolytic properties. In vitro, its anticholinergic action on the small intestine, gall bladder, and uterus is as strong as atropine, but its effect on the urinary bladder is weaker. Pramiverine also shows effectiveness in reducing gastric secretion and gastrointestinal passage, demonstrating its utility in various gastrointestinal disorders (Enenkel, Müller-Calgan, & Schorscher, 1976).

Gastric Ulcer Prevention and Gastric Secretion Reduction

Pramiverine has been found to prevent experimental gastric ulcers in rats and significantly reduce maximally stimulated gastric secretion in patients with duodenal ulcers. This reduction in gastric secretion can be a criterion for evaluating surgical vagotomy, highlighting pramiverine's potential in gastrointestinal research (Morel, 1976).

Clinical Profile and Endoscopic Applications

Clinical and experimental studies have outlined pramiverine's profile as a spasmolytic, emphasizing its combination with metamizole for enhanced effects. It has applications in facilitating endoscopic and radiological procedures due to its therapeutic effects and minimal cholinolytic side effects (Koch, 1976).

Role in Colitis Treatment

In a double-blind study, pramiverine was compared with a placebo for treating parasitis, bacterial colitis, and enterocolitis. Patients treated with pramiverine showed significant improvement in colitis syndrome, highlighting its effectiveness and good tolerance in gastrointestinal disorders (Toledo, 1976).

Quantitative Determination in Body Fluids

A method for the quantitative determination of pramiverine in serum and urine was developed, involving extraction and chromatographic techniques. This method is crucial for understanding the pharmacokinetics and distribution of pramiverine in the body (Diekmann, 1976).

Organ Distribution and Toxicology

Studies on the distribution of pramiverine in rats showed rapid uptake by tissues, with higher concentrations in organs like the lungs, kidneys, liver, and heart. Toxicological studies indicate slight toxicity and good local tolerance, with no observed foetotoxic or teratogenic effects in animal models (Eberstein et al., 1976).

properties

IUPAC Name

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNXHMQMNPCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14334-40-8 (Parent)
Record name Pramiverin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60162395
Record name Pramiverin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14334-41-9
Record name Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14334-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramiverin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiverin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.